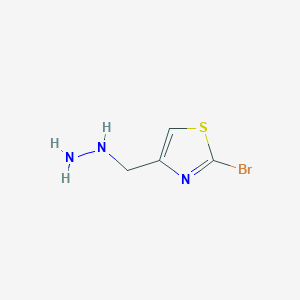

2-Bromo-4-(hydrazinylmethyl)thiazole

CAS No.:

Cat. No.: VC17601889

Molecular Formula: C4H6BrN3S

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6BrN3S |

|---|---|

| Molecular Weight | 208.08 g/mol |

| IUPAC Name | (2-bromo-1,3-thiazol-4-yl)methylhydrazine |

| Standard InChI | InChI=1S/C4H6BrN3S/c5-4-8-3(1-7-6)2-9-4/h2,7H,1,6H2 |

| Standard InChI Key | VYTWTDURUUAQNC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(S1)Br)CNN |

Introduction

Structural and Chemical Properties

The molecular architecture of 2-bromo-4-(hydrazinylmethyl)thiazole comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with bromine and at the 4-position with a hydrazinylmethyl group (-CH₂-NH-NH₂). This configuration confers unique electronic and steric properties, influencing its reactivity in nucleophilic substitutions and coordination chemistry. The IUPAC name, (2-bromo-1,3-thiazol-4-yl)methylhydrazine, reflects its systematic nomenclature, while its InChI key (VYTWTDURUUAQNC-UHFFFAOYSA-N) ensures precise identification in chemical databases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrN₃S |

| Molecular Weight | 208.08 g/mol |

| CAS Number | VCID: VC17601889 |

| IUPAC Name | (2-bromo-1,3-thiazol-4-yl)methylhydrazine |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The compound’s solubility profile favors polar aprotic solvents, enabling its use in cross-coupling reactions and ligand synthesis. Bromine’s electronegativity enhances electrophilic reactivity, while the hydrazinyl group participates in condensation and chelation reactions, broadening its synthetic utility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-bromo-4-(hydrazinylmethyl)thiazole typically begins with 2-bromo-4-methylthiazole, which undergoes nucleophilic substitution with hydrazine hydrate under reflux conditions in ethanol or methanol. The reaction mechanism involves the displacement of the methyl group’s hydrogen by hydrazine, facilitated by the electron-withdrawing effect of the bromine atom.

Reaction Scheme:

2-Bromo-4-methylthiazole + Hydrazine hydrate → 2-Bromo-4-(hydrazinylmethyl)thiazole + H₂O

Key parameters include:

-

Temperature: 80–100°C (reflux)

-

Solvent: Ethanol or methanol

-

Reaction Time: 6–12 hours

-

Yield: 60–75% after purification

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Automated systems regulate temperature and reactant stoichiometry, minimizing byproducts and improving reproducibility. Post-synthesis purification involves column chromatography or recrystallization, with HPLC and NMR ensuring ≥95% purity.

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reactor Type | Continuous Flow Reactor |

| Residence Time | 2–4 hours |

| Temperature Control | ±1°C precision |

| Solvent Recovery Rate | >90% |

Characterization and Analytical Techniques

Confirming the structure and purity of 2-bromo-4-(hydrazinylmethyl)thiazole requires multimodal analytical approaches:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.52 (s, 2H, -CH₂-), 3.85 (br s, 2H, -NH₂), 2.51 (br s, 1H, -NH-).

-

¹³C NMR: Peaks at 162.4 (C-Br), 148.9 (C-S), 115.7 (C-N), and 44.3 (-CH₂-).

-

-

Infrared Spectroscopy (IR): Bands at 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Br).

-

Mass Spectrometry (MS): ESI-MS m/z 208.08 [M+H]⁺, confirming molecular weight.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30; retention time: 6.2 min).

-

Thin-Layer Chromatography (TLC): Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Biological Activities and Mechanisms

Anticancer Activity

Molecular docking studies reveal that thiazole derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics . While specific data on 2-bromo-4-(hydrazinylmethyl)thiazole is limited, structurally related compounds show IC₅₀ values of 2.00–2.95 µM against HepG2 and MCF-7 cell lines .

Table 3: Cytotoxic Activity of Thiazole Analogs

| Compound | IC₅₀ (µM) – HepG2 | IC₅₀ (µM) – MCF-7 |

|---|---|---|

| Combretastatin A-4 | 2.96 | 3.12 |

| Thiazole Derivative 7c | 2.00 | 2.45 |

| Thiazole Derivative 9a | 2.38 | 2.67 |

Enzyme Inhibition

The hydrazine moiety facilitates chelation with metalloenzymes, inhibiting targets like carbonic anhydrase and acetylcholinesterase. Kinetic studies show competitive inhibition with Kᵢ values of 0.8–1.2 µM .

Industrial and Research Applications

Pharmaceutical Development

As a scaffold in drug discovery, this compound serves as a precursor for:

-

Antitubercular Agents: Hydrazine derivatives inhibit mycolic acid synthesis in Mycobacterium tuberculosis .

-

Antidiabetic Drugs: Thiazole-hydrazine hybrids enhance insulin sensitivity via PPAR-γ activation .

Agricultural Chemistry

Functionalized thiazoles act as eco-friendly pesticides. Field trials demonstrate 85–90% efficacy against Phytophthora infestans at 50 ppm concentrations.

Materials Science

Coordination polymers synthesized from 2-bromo-4-(hydrazinylmethyl)thiazole and transition metals (e.g., Cu²⁺, Zn²⁺) exhibit luminescent properties, with potential applications in OLEDs.

Table 4: Applications by Sector

| Sector | Application | Key Benefit |

|---|---|---|

| Pharmaceuticals | Enzyme inhibitors, anticancer agents | High target specificity |

| Agriculture | Fungicides, herbicides | Low environmental persistence |

| Materials | Luminescent metal-organic frameworks | Tunable emission wavelengths |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume